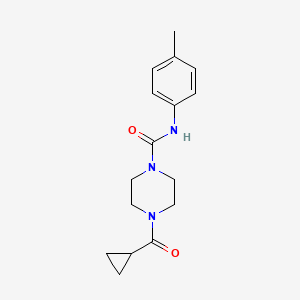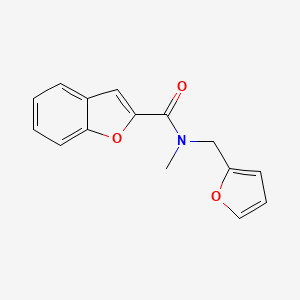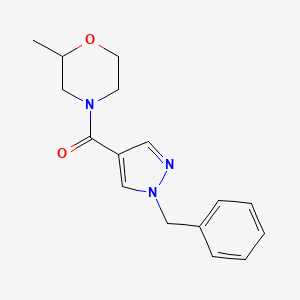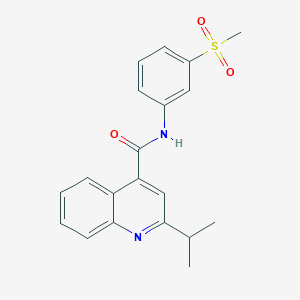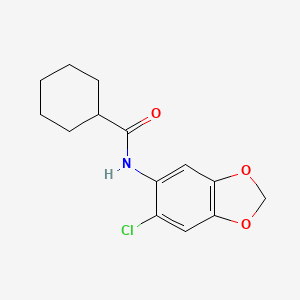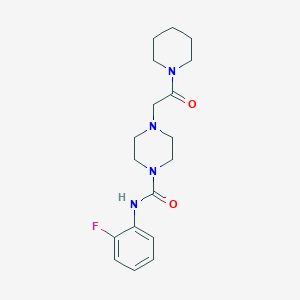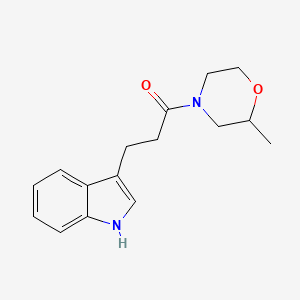
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as GR24, is a synthetic compound that belongs to the family of strigolactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development. GR24 has been extensively studied for its potential applications in plant research and agriculture.
Mechanism of Action
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one acts as a signaling molecule that binds to specific receptors in plants, triggering a cascade of biochemical reactions that regulate plant growth and development. The exact mechanism of action of 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of auxin transport and the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects on plants, including the promotion of root growth, the inhibition of shoot branching, and the induction of seed germination. It has also been shown to play a role in the regulation of plant-microbe interactions, including the recruitment of beneficial soil microbes and the suppression of plant pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its ability to mimic the effects of natural strigolactones, allowing researchers to study the role of these hormones in plant growth and development. However, one limitation of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is that it may not fully replicate the effects of natural strigolactones, as it is a synthetic compound that may have different properties than its natural counterparts.
Future Directions
There are several potential future directions for research on 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one and strigolactones. One area of interest is the development of new synthetic strigolactones with improved properties for plant research and agriculture. Another area of interest is the use of strigolactones as biocontrol agents for plant pathogens and pests. Additionally, there is growing interest in the potential role of strigolactones in human health, particularly in the areas of cancer research and bone regeneration.
Synthesis Methods
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one can be synthesized through several methods, including the Pictet-Spengler reaction and the condensation of indole and morpholine derivatives. One of the most commonly used methods for synthesizing 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves the condensation of 3-indoleacetaldehyde and 2-methyl-4-morpholinone.
Scientific Research Applications
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been widely used in plant research to study the effects of strigolactones on plant growth and development. Strigolactones are known to regulate various aspects of plant physiology, including root development, shoot branching, and seed germination. 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to promote the germination of parasitic plant seeds, making it a useful tool for studying the interactions between parasitic plants and their hosts.
properties
IUPAC Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-11-18(8-9-20-12)16(19)7-6-13-10-17-15-5-3-2-4-14(13)15/h2-5,10,12,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXCYRHCJITEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


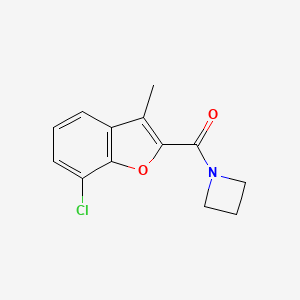
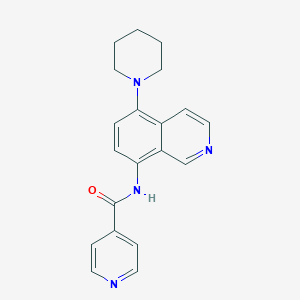
![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)


![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
